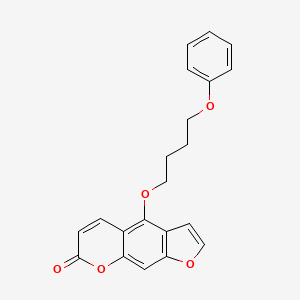

5-(4-Phenoxybutoxy)psoralen

概要

説明

5-(4-フェノキシブトキシ)プソラレンは、一般的にPAP-1として知られており、Kv1.3電位依存性カリウムチャネルの選択的低分子阻害剤です。この化合物は、特に自己免疫疾患の治療における潜在的な治療用途により、大きな注目を集めています。 PAP-1は、高い選択性と効力により、研究と臨床の両方の設定において貴重なツールとなっています .

準備方法

合成経路と反応条件

PAP-1の合成には、5-メトキシプソラレンと4-フェノキシブチルブロミドの反応が含まれます。この反応は、通常、炭酸カリウムなどの塩基を、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で行われます。 反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます .

工業的生産方法

PAP-1の具体的な工業的生産方法は広く文書化されていませんが、合成は一般的に実験室規模の調製と同じ原理に従います。 このプロセスには、反応のスケールアップが含まれ、製品の一貫性と品質を確保するために反応条件を厳密に制御する必要があります .

化学反応の分析

反応の種類

PAP-1は、以下を含むさまざまな化学反応を起こします。

酸化: PAP-1は特定の条件下で酸化される可能性がありますが、これはその用途の主な反応経路ではありません。

置換: PAP-1のフェノキシ基は、特に求核性芳香族置換反応に参与できます。

還元: 還元反応はPAP-1ではあまり一般的ではありませんが、特定の条件下では起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

置換: アミンやチオールなどの求核剤を置換反応で使用できます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、フェノキシ環に異なる官能基が付加されたさまざまなPAP-1誘導体を生成できます .

科学研究における用途

PAP-1は、以下を含む幅広い科学研究用途を持っています。

化学: Kv1.3カリウムチャネルとその細胞プロセスにおける役割を研究するためのツールとして使用されます。

生物学: T細胞機能と自己免疫疾患の研究に使用されます。

医学: 多発性硬化症や1型糖尿病などの疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Immunological Applications

Selective Kv1.3 Blockade

PAP-1 is primarily recognized for its ability to selectively inhibit the Kv1.3 channel, which is predominantly expressed in activated effector memory T cells (TEMs). The blockade of Kv1.3 leads to membrane depolarization and inhibition of TEM proliferation and function, making it a valuable tool in immunological research and potential therapies for autoimmune diseases.

- Mechanism of Action : By inhibiting Kv1.3, PAP-1 reduces the activation and proliferation of TEMs, which are involved in various autoimmune conditions such as multiple sclerosis and type 1 diabetes .

- Preclinical Studies : In vivo studies in rhesus macaques demonstrated that PAP-1 effectively suppressed TEM proliferation without significant toxicity, indicating its potential for treating autoimmune diseases .

Dermatological Applications

Psoriasis Treatment

PAP-1 is currently in preclinical development for the treatment of psoriasis due to its potent activity against Kv1.3.

- Efficacy in Animal Models : Studies have shown that PAP-1 can inhibit oxazolone-induced allergic contact dermatitis, a model for psoriasis, suggesting its therapeutic potential in managing skin disorders .

- Pharmacokinetics : PAP-1 has favorable pharmacokinetic properties with a half-life of approximately 6.4 hours in rhesus macaques and shows no acute toxicity in repeated-dose studies .

Antitumor Activity

Recent studies have explored the anticancer properties of PAP-1, particularly its ability to induce apoptosis in cancer cells while sparing normal cells.

- In Vivo Efficacy : In xenograft models, PAP-1 demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .

- Mechanistic Insights : The compound's ability to modulate ion channels may contribute to its effects on tumor cell viability and proliferation.

Anti-inflammatory Effects

PAP-1 has shown promise in reducing inflammation markers in models of induced arthritis.

- Experimental Findings : Significant reductions in paw swelling were observed after treatment with PAP-1, indicating its potential application in inflammatory conditions beyond autoimmune diseases .

Structural Modifications and Derivatives

Research into structural modifications of the psoralen scaffold has led to the synthesis of various derivatives aimed at enhancing potency and selectivity while minimizing side effects.

| Compound | IC50 (nM) | Selectivity Over Kv1.5 | Notes |

|---|---|---|---|

| PAP-1 | 2 | 23-fold | Highly selective Kv1.3 blocker |

| 5-Methoxypsoralen | ~2000 | N/A | Less potent than PAP-1 |

The introduction of the 4-phenoxybutoxy side-chain has been pivotal in increasing the potency of these compounds compared to traditional psoralens like 5-methoxypsoralen .

Case Studies

Several case studies have highlighted the therapeutic potential of PAP-1:

- Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction with minimal effects on normal cells.

- Infection Control : Another study assessed antimicrobial efficacy against resistant bacteria, showcasing the compound's versatility beyond ion channel modulation .

作用機序

PAP-1は、活性化されたエフェクターメモリーT細胞の細胞膜に主に発現しているKv1.3カリウムチャネルを選択的に阻害することによって、その効果を発揮します。Kv1.3の遮断は、膜の脱分極とT細胞の増殖と機能の阻害をもたらします。 このメカニズムにより、PAP-1は自己免疫疾患における免疫応答の抑制に特に効果的です .

類似の化合物との比較

類似の化合物

Psora-4: PAP-1と比較して選択性が低いですが、同様のKv1.3阻害特性を持つ別のフェノキシアルコキシプソラレン化合物。

Correolide: Kv1.3を阻害しますが、他のカリウムチャネルにも影響を与える天然物であり、選択性が低くなっています。

ShK-186: イソギンチャク毒素から誘導されたペプチドであり、PAP-1と比較して構造が異なりますが、Kv1.3に対して高い選択性を示します

PAP-1の独自性

PAP-1は、Kv1.5、Kv2.1、Kv3.1などの他のカリウムチャネルよりもKv1.3チャネルに対する高い選択性を示すため、際立っています。この選択性により、オフターゲット効果の可能性が低くなり、治療の可能性が高まります。 さらに、PAP-1は細胞毒性または光毒性効果を示さず、研究および潜在的な臨床使用にとってより安全な選択肢となっています .

類似化合物との比較

Similar Compounds

Psora-4: Another phenoxyalkoxypsoralen compound with similar Kv1.3 inhibitory properties but less selectivity compared to PAP-1.

Correolide: A natural product that inhibits Kv1.3 but also affects other potassium channels, making it less selective.

ShK-186: A peptide derived from sea anemone toxin with high selectivity for Kv1.3 but different structural properties compared to PAP-1

Uniqueness of PAP-1

PAP-1 stands out due to its high selectivity for the Kv1.3 channel over other potassium channels, including Kv1.5, Kv2.1, and Kv3.1. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, PAP-1 does not exhibit cytotoxic or phototoxic effects, making it a safer option for research and potential clinical use .

生物活性

5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, is a selective blocker of the voltage-gated potassium channel Kv1.3, which is predominantly expressed in activated effector memory T cells (TEMs). This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and neurodegenerative disorders.

PAP-1 inhibits Kv1.3 channels, leading to membrane depolarization and subsequent suppression of TEM proliferation and function. This action is crucial as TEMs play a significant role in the immune response, particularly in chronic inflammatory conditions. By blocking Kv1.3, PAP-1 effectively modulates the immune response without broadly suppressing immune function, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis and psoriasis .

Pharmacokinetics and Toxicity

In pharmacokinetic studies conducted on rhesus macaques, PAP-1 displayed a half-life of approximately 6.4 hours when administered intravenously. The compound was efficiently absorbed when given orally, achieving plasma concentrations sufficient to suppress TEM activity without causing toxicity . A six-month repeat-dose toxicity study in rats indicated no significant adverse effects on hematology or general health at doses of 50 mg/kg, suggesting a favorable safety profile for further clinical development .

In Vivo Studies

- Autoimmune Disease Models : In experimental models of autoimmune diabetes and psoriasis, PAP-1 has demonstrated efficacy in preventing disease onset and reducing symptoms. Notably, it effectively inhibited delayed-type hypersensitivity reactions and showed promise in treating psoriasis in humanized mouse models .

- Neurodegenerative Disease Models : In APP/PS1 transgenic mice models of Alzheimer's disease, long-term administration of PAP-1 reduced neuroinflammation and cerebral amyloid load, improving cognitive deficits associated with the disease. This suggests that Kv1.3 inhibition may serve as a therapeutic strategy for Alzheimer’s by modulating microglial activation states .

Case Studies

A study involving rhesus macaques infected with simian immunodeficiency virus (SIV) demonstrated that chronic treatment with PAP-1 did not adversely affect the development of immune responses to vaccinations while effectively suppressing TEM function. This indicates its potential utility in managing viral infections without compromising vaccine efficacy .

Data Table: Summary of Biological Activities

| Biological Activity | Details |

|---|---|

| Target Channel | Kv1.3 |

| IC50 Value | ~2 nM |

| Primary Effects | Inhibition of TEM proliferation; modulation of immune response |

| Toxicity Findings | No significant toxicity at 50 mg/kg in rats; safe for chronic administration |

| Therapeutic Applications | Autoimmune diseases (e.g., psoriasis, diabetes), neurodegenerative disorders (e.g., Alzheimer’s) |

特性

IUPAC Name |

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINMYBBFQRSVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461776 | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870653-45-5 | |

| Record name | PAP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870653455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAP-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62C114Q0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。